4-({4-[(4-Bromophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol
Description
4-({4-[(4-Bromophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol is a synthetic compound featuring a piperazine core substituted with a 4-bromophenylmethyl group and a 2,6-dimethoxyphenol moiety. Piperazine enhances solubility and provides a flexible scaffold for molecular interactions.
Properties
Molecular Formula |
C20H25BrN2O3 |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
4-[[4-[(4-bromophenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C20H25BrN2O3/c1-25-18-11-16(12-19(26-2)20(18)24)14-23-9-7-22(8-10-23)13-15-3-5-17(21)6-4-15/h3-6,11-12,24H,7-10,13-14H2,1-2H3 |
InChI Key |
HEGQCOQXYDDAAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4-Bromophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Piperazine Ring Formation: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dibromoethane, under basic conditions.
Coupling Reaction: The bromophenyl intermediate is then coupled with the piperazine ring using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or a palladium-catalyzed cross-coupling reaction.
Introduction of Dimethoxyphenol:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(4-Bromophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, catalytic hydrogenation, solvents like ether or tetrahydrofuran (THF).
Substitution: NaN3, KCN, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Phenyl derivatives.
Substitution: Azides, nitriles, and other substituted phenyl derivatives.
Scientific Research Applications
4-({4-[(4-Bromophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-({4-[(4-Bromophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and bromophenyl group may facilitate binding to these targets, leading to modulation of their activity. The dimethoxyphenol moiety can also contribute to the compound’s overall bioactivity by participating in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Containing Analogs
Compounds with piperazine linked to aromatic systems share modularity and pharmacokinetic advantages. For example:
- C2 (Methyl 4-(4-(2-(4-Bromophenyl) Quinoline-4-Carbonyl) Piperazin-1-yl) Benzoate): Features a quinoline-carbonyl group instead of dimethoxyphenol. The bromophenyl group may enhance binding affinity, while the ester moiety increases lipophilicity. Synthesized via crystallization (yield unspecified) and characterized by NMR/HRMS .
- 20a (4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione) : Combines piperazine with a triazole-thione core. Yield: 78%, suggesting efficient synthesis. The bromophenyl and chlorophenyl groups may synergize in steric and electronic interactions .
- {4-[(4-Bromophenyl)(phenyl)methyl]piperazin-1-yl}(2,6-difluoro-3-methylphenyl)methanone: Substituted with a difluoromethylphenyl ketone, this compound diverges from the target’s phenolic group, likely reducing antioxidant capacity but improving membrane permeability .
Table 1: Piperazine-Linked Compounds
*Calculated based on molecular formulas.
Dimethoxyphenol Derivatives
The 2,6-dimethoxyphenol moiety is associated with antioxidant activity. Key analogs include:
- Compound 6 : 4-(((6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methoxy)methyl)-2,6-dimethoxyphenol. Exhibited significant antioxidant activity (DPPH IC₅₀: 12.3 µM; FRAP: 1.8 mM Fe²⁺/g), outperforming BHT. The triazolo-thiadiazine core enhances radical scavenging via conjugation .
- Compound 9b : A thioureido derivative with a 4-aryl group. Demonstrated superior antioxidant capacity to ascorbic acid (DPPH IC₅₀: 8.7 µM), attributed to electron-donating substituents and π-system delocalization .
- 4-((5-(4-Bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethylphenol : Replaces piperazine with tetrazole. The bromophenyl and methylphenol groups balance lipophilicity and radical stabilization, though activity data are unavailable.
Table 2: Antioxidant Activity of Dimethoxyphenol Derivatives
Bromophenyl-Containing Compounds
The 4-bromophenyl group is prevalent in analogs for its electronic and steric effects:
Research Findings and Implications
- Synthesis : Piperazine-linked compounds are typically synthesized via nucleophilic substitution or coupling reactions, with yields up to 82% . The target compound’s synthesis would likely follow similar protocols.
- Antioxidant Activity: Dimethoxyphenol derivatives outperform standards like BHT, suggesting the target compound may exhibit comparable or superior efficacy .
- Physicochemical Properties : Piperazine improves aqueous solubility, while bromophenyl increases logP. The target compound’s balance of these groups may optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
